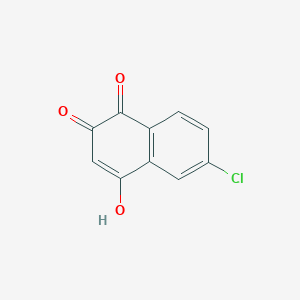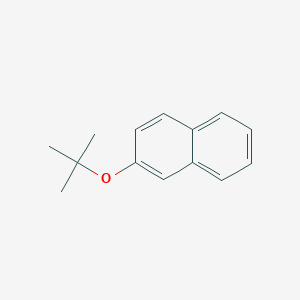
2-t-Butoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-t-Butoxynaphthalene is an organic compound that belongs to the class of ethers It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a tert-butoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-t-Butoxynaphthalene can be synthesized through the Williamson ether synthesis, a well-known method for preparing ethers. The process involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the tert-butyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-t-Butoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group directs the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives of naphthalene
Substitution: Brominated or nitrated derivatives of this compound
Aplicaciones Científicas De Investigación
2-t-Butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a solvent for nonpolar compounds
Mecanismo De Acción
The mechanism of action of 2-t-Butoxynaphthalene involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the reactivity and orientation of the compound in chemical reactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
2-t-Butoxynaphthalene can be compared with other similar compounds such as:
2-Butoxynaphthalene: Similar structure but with a butoxy group instead of a tert-butoxy group.
2-Methoxynaphthalene: Contains a methoxy group attached to the naphthalene ring.
2-Ethoxynaphthalene: Features an ethoxy group on the naphthalene ring.
Uniqueness
The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H16O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clave InChI |
ZDUKTTJUKLNCSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


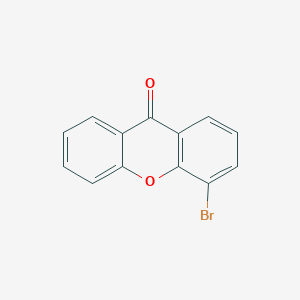
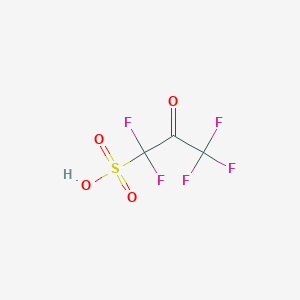
![5'-acetyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8499099.png)
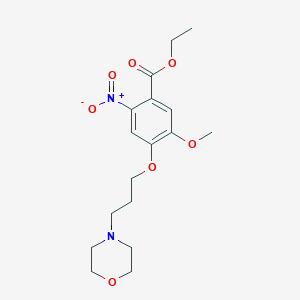
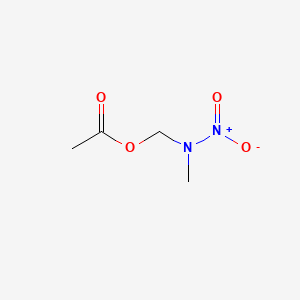
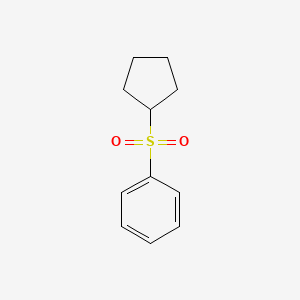
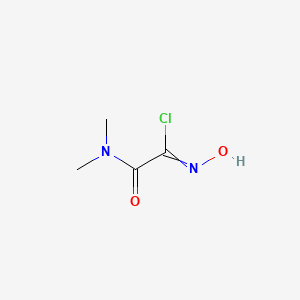
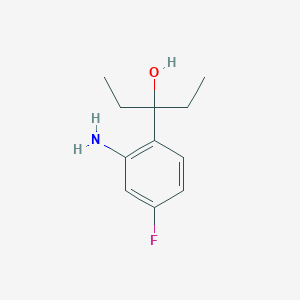

![3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile](/img/structure/B8499154.png)
![6-(2,4-Diethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B8499165.png)
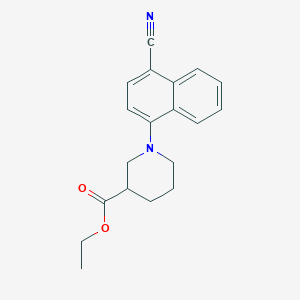
![7-Amino-2-phenyl-2,5-dihydro-pyrazolo-[4,3-c]quinolin-3-one](/img/structure/B8499174.png)
